molecular formula C17H22N2O9 B12079706 1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole

1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole

Cat. No.: B12079706
M. Wt: 398.4 g/mol
InChI Key: WTICWOCDMOSFLJ-UHFFFAOYSA-N
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Description

1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole is a complex organic compound that features a glucopyranosyl moiety linked to an imidazole ring

Preparation Methods

The synthesis of 1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole typically involves the acetylation of beta-d-glucopyranose followed by the introduction of the imidazole group. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

Scientific Research Applications

1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole involves its interaction with specific molecular targets and pathways. The glucopyranosyl moiety allows it to bind to carbohydrate-recognizing proteins, while the imidazole ring can participate in various chemical interactions. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its imidazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O9

Molecular Weight

398.4 g/mol

IUPAC Name

(3,4,5-triacetyloxy-6-imidazol-1-yloxan-2-yl)methyl acetate

InChI

InChI=1S/C17H22N2O9/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)19-6-5-18-8-19/h5-6,8,13-17H,7H2,1-4H3

InChI Key

WTICWOCDMOSFLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N2C=CN=C2)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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